3,6-二甲氧基黄酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

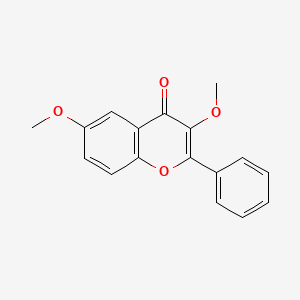

3,6-二甲氧基黄酮是一种黄酮类化合物,其特征是在黄酮结构的第 3 位和第 6 位存在两个甲氧基。 黄酮类化合物是一类植物次生代谢产物,以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

科学研究应用

化学: 用作合成其他黄酮类衍生物的前体。

生物学: 研究其在调节酶活性及信号通路中的作用。

生化分析

Biochemical Properties

3,6-Dimethoxyflavone interacts with various enzymes, proteins, and other biomolecules. It is more lipophilic than hydroxyl flavones due to its methoxy groups, which may affect its biological activities .

Cellular Effects

3,6-Dimethoxyflavone has shown significant cellular effects. For instance, it has been found to inhibit cell growth by inducing apoptosis through decreased mitochondrial membrane potential and increased cleaved caspase-9, caspase-7, caspase-3, and PARP protein expressions .

Molecular Mechanism

At the molecular level, 3,6-Dimethoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the mTOR pathway and decrease MuRF1 and atrogin-1-mediated proteolysis through the PI3K/Akt pathway in the gastrocnemius muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dimethoxyflavone change over time. It has been found to exhibit anti-invasive activity at concentrations ranging from 1 to 100 pM .

Dosage Effects in Animal Models

In animal models, the effects of 3,6-Dimethoxyflavone vary with different dosages. For instance, it has been found to show significant antinociceptive activity in a dose-dependent manner when tested using the acetic acid-induced writhing and hot plate analgesic models .

Metabolic Pathways

3,6-Dimethoxyflavone is involved in various metabolic pathways. It has been found that hydroxylated polymethoxyflavones (HPMFs), which are one of the major metabolites of polymethoxyflavones (PMFs) like 3,6-Dimethoxyflavone, have better biological activities, including anticancer and anti-inflammatory activities .

准备方法

合成路线和反应条件: 3,6-二甲氧基黄酮的合成通常涉及黄酮前体的甲氧基化。一种常见的方法是用甲基碘在碳酸钾等碱的存在下甲基化 3,6-二羟基黄酮。 反应在丙酮或二甲基甲酰胺等有机溶剂中于升高的温度下进行 .

工业生产方法: 3,6-二甲氧基黄酮的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。 该过程还可能包括纯化步骤,例如重结晶或色谱法以获得最终产品 .

化学反应分析

反应类型: 3,6-二甲氧基黄酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌或其他氧化衍生物。

还原: 还原反应可以将其转化为二氢黄酮。

常见试剂和条件:

氧化: 如高锰酸钾或过氧化氢在酸性或碱性条件下。

还原: 使用钯碳或硼氢化钠进行催化氢化。

取代: 亲电试剂,如溴或硝化剂在受控条件下.

主要形成的产物:

氧化: 形成醌或羟基化衍生物。

还原: 形成二氢黄酮。

取代: 形成卤代或硝基黄酮.

作用机制

3,6-二甲氧基黄酮的作用机制涉及其与各种分子靶点和通路的相互作用:

抗癌活性: 它通过激活半胱氨酸蛋白酶和抑制细胞增殖通路来诱导癌细胞凋亡。

抗炎活性: 它抑制促炎细胞因子和酶(如环氧合酶-2)的产生。

抗氧化活性: 它清除自由基并增强抗氧化酶的活性.

相似化合物的比较

3,6-二甲氧基黄酮可以与其他类似的黄酮类化合物进行比较:

5-羟基-3,7-二甲氧基黄酮: 具有类似的结构,但有一个额外的羟基,显示出不同的生物活性.

6,3'-二甲氧基黄酮: 另一种二甲氧基黄酮,其甲氧基位于不同的位置,表现出独特的特性.

山奈酚(5,7,4'-三羟基-3',5'-二甲氧基黄酮): 一种多功能黄酮类化合物,具有额外的羟基,以其强大的生物活性而闻名.

独特性: 3,6-二甲氧基黄酮的独特性在于其特定的甲氧基位置,这影响了其生物活性和化学反应性。 其独特的结构使其能够与不同的分子靶点相互作用并表现出独特的药理特性 .

生物活性

3,6-Dimethoxyflavone is a naturally occurring flavonoid known for its diverse biological activities. It belongs to the flavone class of compounds, which are characterized by a common C6-C3-C6 structure. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment, antioxidant activity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 3,6-dimethoxyflavone can be represented as follows:

- Molecular Formula : C17H14O7

- IUPAC Name : 4',5,7-trihydroxy-3,6-dimethoxyflavone

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 318.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

3,6-Dimethoxyflavone exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of flavonoids is often correlated with their ability to donate hydrogen atoms or electrons to free radicals.

Anticancer Properties

Research indicates that 3,6-dimethoxyflavone possesses anticancer activity against various cancer cell lines. For instance, it has been found to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that 3,6-dimethoxyflavone significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 0.1 µM .

Other Pharmacological Activities

Beyond its antioxidant and anticancer properties, 3,6-dimethoxyflavone has been reported to exhibit several other biological activities:

- Anti-inflammatory : Reduces inflammation markers in various models.

- Antibacterial : Demonstrates activity against several bacterial strains.

- Hepatoprotective : Protects liver cells from damage induced by toxins.

Table 2: Summary of Biological Activities

The biological activities of 3,6-dimethoxyflavone can be attributed to its interaction with various molecular targets:

- Cell Signaling Pathways : It modulates key signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

- Gene Expression Regulation : Influences the expression of genes involved in apoptosis and oxidative stress response.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes related to inflammation and cancer progression.

属性

IUPAC Name |

3,6-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKORUNDAHVLAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?

A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []

Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?

A2: 3,6-Dimethoxyflavone derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []

Q3: What is the structure of axillarin and what is its known biological activity?

A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []

Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?

A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []

Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?

A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.

Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?

A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.

Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?

A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.

Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?

A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。